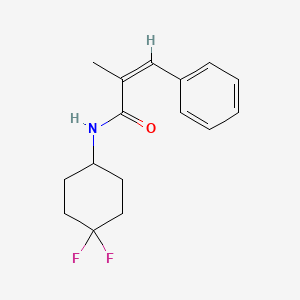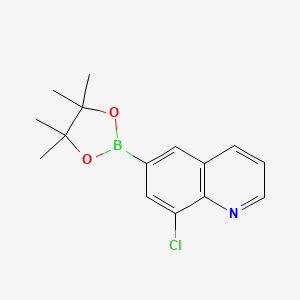
8-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a chemical compound used in various chemical reactions . It’s often used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It’s also used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Synthesis Analysis
The synthesis of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” involves various chemical reactions. It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Molecular Structure Analysis
The molecular structure of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is represented by the empirical formula C6H13BO2 . The molecular weight of this compound is 127.98 .Chemical Reactions Analysis
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can participate in various chemical reactions. It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a refractive index of 1.396 . It has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C .Applications De Recherche Scientifique
Hydrolysis and Structural Characterization
The compound 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-quinoline undergoes rapid hydrolysis in air, challenging the expectation to yield quinolin-8-yl boronic acid. Instead, it produces either the (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride, dependent on hydrolysis conditions. These findings, detailed by J. Son et al. (2015), question the isolation of monomeric (quinolin-8-yl)boronic acid in a neutral, Lewis base-free form and have implications for synthetic chemistry involving boronic acids and esters (J. Son et al., 2015).
Suzuki Cross-Coupling and Aryl Substitution
F. Babudri et al. (2006) developed a methodology for aryl and vinyl substitution at the 5 or 7 position of 8-hydroxyquinoline, employing Suzuki cross-coupling reactions. This process utilized derivatives obtained from 8-hydroxyquinoline, showcasing the compound's versatility in organic synthesis (F. Babudri et al., 2006).
Biological Evaluation of Quinoline Derivatives
Quinolines, such as those derived from 8-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, are highlighted for their broad spectrum of biodynamic activities, serving as potent therapeutic agents. A study by Viral J. Faldu et al. (2014) synthesized and evaluated the antimicrobial activity of new quinoline derivatives, emphasizing the compound's potential in drug development (Viral J. Faldu et al., 2014).
Antioxidant and Antibacterial Properties
Research by N. Jayanna et al. (2013) synthesized novel quinoline derivatives exhibiting significant antibacterial and antioxidant activities. This study underscores the compound's utility in creating new agents for fighting infections and oxidative stress (N. Jayanna et al., 2013).
Crystal Structure and DFT Studies
P.-Y. Huang et al. (2021) reported on the synthesis, crystal structure, and DFT analysis of related boric acid ester intermediates, providing insights into the compound's structural and electronic properties. Their work contributes to the understanding of its physicochemical characteristics and potential applications in material science (P.-Y. Huang et al., 2021).
Mécanisme D'action
Target of Action
The compound contains a boronic ester group, which is often used in suzuki-miyaura cross-coupling reactions . This suggests that the compound might interact with palladium catalysts in biochemical systems.
Mode of Action
The compound likely interacts with its targets through a process known as borylation . In this process, the boronic ester group in the compound forms a bond with a carbon atom in the target molecule, typically at a benzylic C-H bond . This reaction is often facilitated by a palladium catalyst .
Biochemical Pathways
The borylation process can lead to the formation of new carbon-boron bonds, which can significantly alter the structure and function of the target molecules .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. Given its potential role in borylation reactions, the compound could potentially alter the structure of target molecules and influence their function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the presence of a palladium catalyst is necessary for the compound to undergo borylation reactions . .
Orientations Futures
Propriétés
IUPAC Name |
8-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-8-10-6-5-7-18-13(10)12(17)9-11/h5-9H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKQLDKUKVBFFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)Cl)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone](/img/structure/B2367341.png)


![4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B2367346.png)
![2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2367347.png)
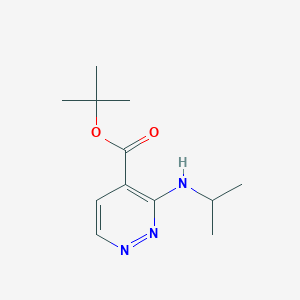
![2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2367350.png)
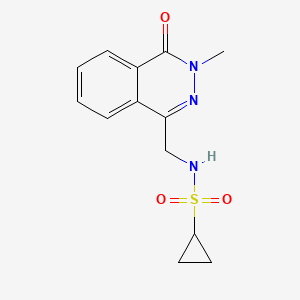
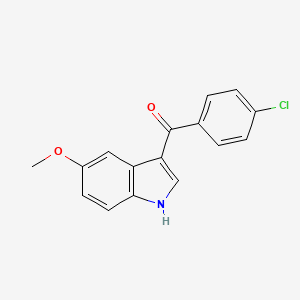
![6-(2-Methoxyphenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2367354.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2367360.png)
![N-Phenyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2367362.png)
![6-Benzyl-8-(4-ethylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2367363.png)
